2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3OS/c1-19(11(20)7-2-3-17-9(13)4-7)5-10-18-8(6-21-10)12(14,15)16/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGYUHORWGUZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=CS1)C(F)(F)F)C(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body, influencing their function and leading to therapeutic effects.
Mode of Action
It’s known that the trifluoromethyl group (-cf3) attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular function and therapeutic effects.
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) in the molecule could potentially influence its pharmacokinetic properties, as fluorine-containing compounds significantly affect pharmaceutical growth.
Biological Activity
2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide, also known by its CAS number 792954-11-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 334.74 g/mol. It features a thiazole ring and a pyridine moiety, both of which are known for their diverse biological activities.
Antitumor Activity
Research indicates that compounds containing thiazole and pyridine rings exhibit significant antitumor properties. For instance, similar thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-integrated compounds showed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, suggesting that the structural features of these compounds are crucial for their activity .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | A-431 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
| Compound 13 | < Doxorubicin | Various |
The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the cytotoxicity of these compounds .
Kinase Inhibition
Another aspect of the biological activity of this compound is its potential as a Src/Abl kinase inhibitor. A related study found that thiazole-based compounds exhibited potent antiproliferative activity against hematological and solid tumor cell lines. One particular compound in this series demonstrated complete tumor regressions in a K562 xenograft model of chronic myelogenous leukemia (CML) with low toxicity .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The interaction between the thiazole ring and specific protein targets has been shown to disrupt critical cellular processes, leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the efficacy of thiazole-containing compounds in clinical settings:
- Study on Anticancer Activity : In vivo studies indicated that certain thiazole derivatives led to significant tumor regression in animal models, supporting their potential as therapeutic agents against cancer .
- Clinical Trials : Some thiazole derivatives have progressed to clinical trials, demonstrating promising results in terms of safety and efficacy in treating various cancers .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Compound A ():
6-Chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide
- Core : Pyridine-3-carboxamide (vs. pyridine-4-carboxamide in the target).
- Substituents: Chloro group at pyridine position 4. Thiazole ring substituted with 3-methylphenyl and pyridinyl groups. Cyclohexylamino group introduces steric bulk.
- Key Differences: The pyridine-3-carboxamide core and additional aromatic substituents may reduce solubility compared to the target compound. The cyclohexylamino group could enhance lipophilicity, affecting membrane permeability .
Compound B ():
5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
- Core : Pyridine-2-carboxamide (vs. pyridine-4-carboxamide).
- Substituents :
- Methyl group at pyridine position 3.
- Unsubstituted thiazole at position 2.
- Key Differences : The absence of CF₃ and chloro groups reduces electron-withdrawing effects. The simpler structure may improve synthetic accessibility but limit biological activity .
Compound C ():
5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide
- Core : Thiophene-2-carboxamide (vs. pyridine-4-carboxamide).
- Substituents :
- Chloro group at thiophene position 5.
- Pyridinylmethyl group with a pyrazole substituent.
- The pyrazole group may enhance π-π stacking interactions in biological targets .
Compound D ():
2-Chloro-N-methyl-N-({4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}methyl)pyridine-3-carboxamide
- Core : Pyridine-3-carboxamide (vs. pyridine-4-carboxamide).
- Substituents :
- CF₃ group on a benzene ring (vs. thiazole).
- Trifluoroethylcarbamoyl side chain.
- Key Differences : The CF₃ group on benzene rather than thiazole may reduce electronic effects on the pyridine ring. The carbamoyl side chain could influence solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
Key Trends:
- Electron-Withdrawing Groups : The target compound’s CF₃-thiazole system enhances stability and reactivity compared to Compounds B and C.
- Steric Effects : Compound A’s bulky substituents may hinder binding to flat enzymatic pockets, whereas the target’s compact structure allows better penetration.
- Solubility : The target’s pyridine-4-carboxamide core may offer better aqueous solubility than Compound D’s benzene-linked CF₃.
Q & A
Basic: What are the critical steps in synthesizing 2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide?
The synthesis typically involves multi-step protocols:
- Pyridine Core Functionalization : Chlorination at the 4-position of the pyridine ring, followed by introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions .
- Thiazole Ring Construction : Formation of the 1,3-thiazole moiety using Hantzsch thiazole synthesis, incorporating the trifluoromethyl group at the 4-position .
- Methylation and Coupling : N-methylation of the pyridine carboxamide and subsequent coupling with the thiazole-methyl intermediate via reductive amination or SN2 displacement .
Methodological Note: Use inert conditions (e.g., N₂ atmosphere) for trifluoromethylation to prevent side reactions .
Basic: How do structural features like the trifluoromethyl group influence reactivity?
The trifluoromethyl (-CF₃) group:
- Electron-Withdrawing Effects : Enhances electrophilic character at adjacent positions, facilitating nucleophilic substitution (e.g., at the pyridine chlorine) .
- Metabolic Stability : Increases lipophilicity and resistance to oxidative degradation, critical for pharmacological applications .
- Crystallographic Impact : The -CF₃ group’s steric bulk may influence crystal packing, requiring single-crystal X-ray diffraction for precise structural validation .
Basic: What common reaction pathways are observed with this compound?
Key reactions include:
- Nucleophilic Substitution : Replacement of the 2-chloro group on pyridine with amines or alkoxides under basic conditions .
- Reductive Amination : Modification of the methylene linker between pyridine and thiazole using NaBH₃CN or Pd/C-H₂ .
- Oxidation/Reduction : The thiazole sulfur can oxidize to sulfoxides, while the carboxamide may reduce to amines under LiAlH₄ .
Advanced: How can computational tools optimize reaction conditions?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energy-efficient pathways .
- Condition Screening : Machine learning models trained on experimental data (e.g., solvent polarity, temperature) narrow optimal parameters for trifluoromethylation .
Case Study: ICReDD’s workflow reduced optimization time for similar thiazole syntheses by 40% via feedback loops between simulation and lab data .
Advanced: How to resolve contradictions in spectroscopic data?
- Multi-Technique Validation : Combine ¹H/¹³C NMR, high-resolution MS, and IR to cross-verify functional groups. For example, conflicting NOE signals in NMR may arise from conformational flexibility; use variable-temperature NMR .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiazole vs. oxazole byproducts) via crystal structure determination .
Advanced: What reactor designs improve yield in large-scale synthesis?
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps like trifluoromethylation, reducing decomposition .
- Membrane Reactors : Separate reactive intermediates (e.g., chlorinated byproducts) in real-time, improving purity .
Advanced: How to evaluate its potential as a bacterial enzyme inhibitor?
- Target Validation : Screen against PPTase enzymes (e.g., AcpS-PPTase) via enzyme-linked assays. Use MIC assays to correlate inhibition with bacterial growth .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified thiazole or carboxamide groups to assess binding affinity .
Advanced: Which analytical techniques best characterize degradation products?
- LC-MS/MS : Identify hydrolytic products (e.g., free carboxamide) under accelerated stability conditions (40°C/75% RH) .
- XPS and TGA : Probe thermal decomposition pathways and surface interactions in material science applications .
Advanced: How to analyze competing reaction pathways in trifluoromethylation?
- Kinetic Isotope Effects (KIE) : Differentiate radical vs. polar mechanisms by comparing rates with deuterated substrates .
- In Situ Monitoring : Use Raman spectroscopy or ReactIR to track intermediate formation (e.g., CF₃⁻ vs. CF₃• species) .
Advanced: What strategies mitigate toxicity in pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
